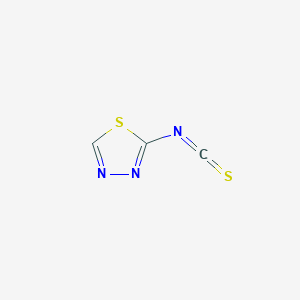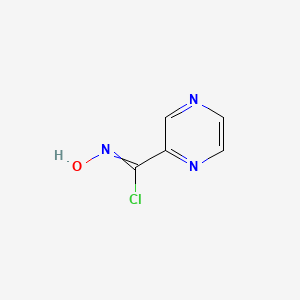
2-Chloro-3-isothiocyanatopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-isothiocyanatopyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. The presence of both chloro and isothiocyanato groups in the pyrazine ring makes this compound particularly interesting for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyrazine with thiophosgene or a similar reagent to introduce the isothiocyanato group . The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Chloro-3-isothiocyanatopyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isothiocyanatopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanato group.
Substituted Pyrazines: Formed by the substitution of the chloro group with various nucleophiles.
Scientific Research Applications
2-Chloro-3-isothiocyanatopyrazine has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isothiocyanatopyrazine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-aminopyrazine: Similar structure but with an amino group instead of an isothiocyanato group.
2-Chloro-3-hydrazinopyrazine: Contains a hydrazino group, which imparts different chemical reactivity and biological properties.
Uniqueness
2-Chloro-3-isothiocyanatopyrazine is unique due to the presence of both chloro and isothiocyanato groups, which provide distinct reactivity and potential applications. The isothiocyanato group, in particular, allows for the formation of thiourea derivatives, which are valuable in various chemical and biological contexts.
Properties
Molecular Formula |
C5H2ClN3S |
|---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
2-chloro-3-isothiocyanatopyrazine |
InChI |
InChI=1S/C5H2ClN3S/c6-4-5(9-3-10)8-2-1-7-4/h1-2H |
InChI Key |
KCDDIAHEHZIJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)



![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)

![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)



